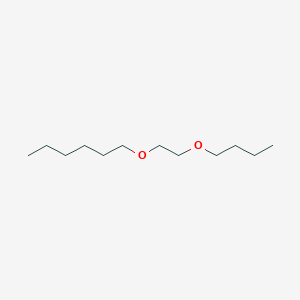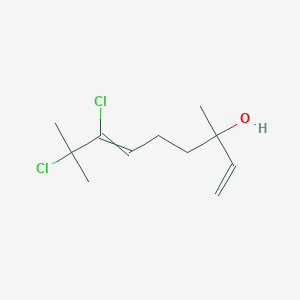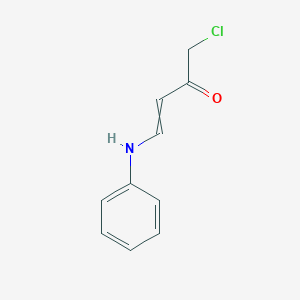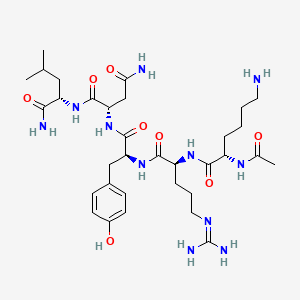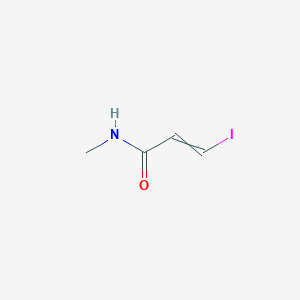![molecular formula C45H84N4O2 B14360169 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea CAS No. 91835-71-1](/img/structure/B14360169.png)
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with methyl and octadecylcarbamoylamino groups, as well as an octadecylurea moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenyl ring: The phenyl ring is synthesized with the desired substituents, such as the methyl and octadecylcarbamoylamino groups.
Urea formation: The octadecylurea moiety is introduced through a reaction between an amine and an isocyanate.
Coupling reactions: The phenyl ring and the urea moiety are coupled using appropriate reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce reduced urea derivatives.
Applications De Recherche Scientifique
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea: shares structural similarities with other substituted phenylureas and carbamates.
Phenylurea derivatives: These compounds have a phenyl ring substituted with various functional groups, influencing their chemical and biological properties.
Carbamates: Compounds with carbamate groups exhibit similar reactivity and applications in chemistry and biology.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains. These features impart distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
91835-71-1 |
|---|---|
Formule moléculaire |
C45H84N4O2 |
Poids moléculaire |
713.2 g/mol |
Nom IUPAC |
1-[2-methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea |
InChI |
InChI=1S/C45H84N4O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39-46-44(50)48-42-38-36-37-41(3)43(42)49-45(51)47-40-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36-38H,4-35,39-40H2,1-3H3,(H2,46,48,50)(H2,47,49,51) |
Clé InChI |
CHWNEKUFALAALZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC(=C1NC(=O)NCCCCCCCCCCCCCCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


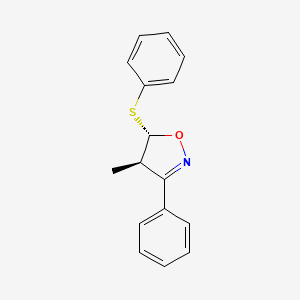
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
![1,1'-Methylenebis[3-(methoxymethyl)-2-methylbenzene]](/img/structure/B14360094.png)
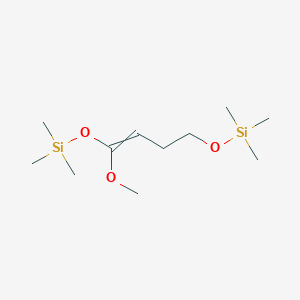
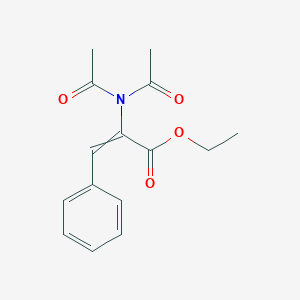
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)
